2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid

Description

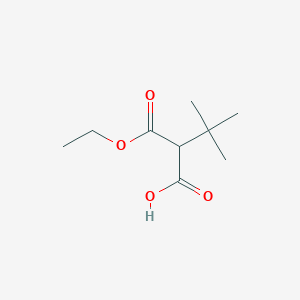

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid is a branched carboxylic acid derivative characterized by an ethoxycarbonyl group (-OCOOCH₂CH₃) at position 2 and a carboxylic acid (-COOH) group at position 1 of a 3,3-dimethylbutanoic acid backbone. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 212.22 g/mol. The compound’s structure combines steric hindrance from the dimethyl groups with the reactivity of both ester and carboxylic acid functionalities, making it valuable in medicinal chemistry and synthetic intermediates.

Properties

IUPAC Name |

2-ethoxycarbonyl-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(12)6(7(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUFLUUYBYPRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the alkylation of ethyl acetoacetate with isobutylene in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack by the isobutylene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia can lead to the formation of amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Ammonia (NH3) in ethanol.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Amides.

Scientific Research Applications

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylate, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at position 2 (e.g., methoxycarbonyl, tert-butoxycarbonyl) or modifications to the alkyl chain. These variations influence physicochemical properties, synthesis yields, and biological activity.

Key Observations :

- Ethoxy vs. Methoxycarbonylamino: The methoxycarbonylamino derivative () exhibits higher synthetic yield (84%) compared to ethyl ester derivatives, likely due to stabilized intermediates during synthesis .

- Biological Relevance: DMBA-CHMINACA replaces a methyl ester with a carboxylic acid, enhancing metabolic stability in synthetic cannabinoids.

Key Observations :

- The 3,3-dimethylbutanoic acid moiety is critical for high-affinity receptor binding in thromboxane A2 antagonists, as truncating the chain reduced activity by ~1000-fold .

- In synthetic cannabinoids, the dimethylbutanoic acid group contributes to lipophilicity, enhancing blood-brain barrier penetration and receptor interaction .

Physicochemical and Metabolic Properties

Acidity and Solubility:

- The carboxylic acid group in 2-(ethoxycarbonyl)-3,3-dimethylbutanoic acid increases water solubility compared to ester derivatives (e.g., ethyl 3,3-dimethylbutanoate) .

- The ethoxycarbonyl group may undergo ester hydrolysis in vivo, converting to a dicarboxylic acid, which alters pharmacokinetics .

Metabolic Stability:

- Analogues like DMBA-CHMINACA are metabolized to 3,3-dimethylbutanoic acid derivatives, which persist in biological matrices, aiding forensic detection .

Biological Activity

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid (EDB) is an organic compound recognized for its potential biological activity, particularly in antibacterial, antifungal, and anticancer applications. This article explores the biological properties of EDB, detailing its mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- CAS Number : 83096-36-0

Biological Activity Overview

EDB exhibits several biological properties that make it a candidate for further research in medicinal chemistry. Notable activities include:

- Antibacterial Activity : EDB has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : Preliminary studies indicate that EDB possesses antifungal properties, suggesting potential applications in treating fungal infections.

- Anticancer Properties : Research indicates that EDB may induce apoptosis in cancer cells through interactions with specific proteins involved in cell signaling pathways.

The biological activity of EDB is primarily attributed to its ability to interact with cellular proteins and enzymes. Key mechanisms include:

- Protein Interaction : EDB may interact with heat shock proteins (e.g., hsp 90-alpha), potentially disrupting their function and leading to altered cellular responses such as apoptosis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit metabolic enzymes like carbonic anhydrase and acetylcholinesterase, affecting metabolic pathways and cellular homeostasis.

Antibacterial Studies

A study demonstrated that EDB inhibited the growth of E. coli and S. aureus, with results summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Antifungal Studies

In vitro assays revealed that EDB exhibited antifungal activity against common pathogens. The results are detailed in Table 2.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Anticancer Research

Research indicates that EDB can induce apoptosis in various cancer cell lines. A notable study involved treating breast cancer cells with EDB, resulting in significant cell death as shown in Figure 1.

Cell Viability Assay

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent. Its interaction with critical proteins and enzymes highlights its role in modulating cellular functions, particularly in the context of bacterial infections and cancer treatment.

Q & A

Basic: What are the recommended synthetic routes for 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid, and what reaction conditions are optimal?

Answer:

The synthesis typically involves coupling ethoxycarbonyl derivatives with dimethylbutanoic acid precursors. Key methods include:

- tert-Butyl acrylate coupling : Reacting tert-butyl acrylate with halogenated intermediates under anhydrous conditions (e.g., dichloromethane) at 0–25°C, followed by hydrolysis to yield the carboxylic acid .

- Boc-protection strategy : Using Boc anhydride (di-tert-butyl dicarbonate) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) to protect reactive groups, achieving yields up to 80% .

- Activation with carbodiimides : Ethylcarbodiimide (EDC) with triethylamine facilitates amidation or esterification under mild conditions .

Basic: How can researchers ensure the purity and structural integrity of this compound during synthesis?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity (>95%) .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C9H16O4: 189.1127) .

Advanced: What analytical challenges arise in detecting metabolites of this compound in biological matrices?

Answer:

- Matrix effects : Blood source variability (e.g., anticoagulants like EDTA) can suppress ionization in LC-MS/MS .

- Mitigation strategies :

- Use stable isotope-labeled internal standards (e.g., d3- or ¹³C-labeled analogs) .

- Optimize sample preparation (solid-phase extraction) and LC gradients to separate co-eluting interferences .

- Storage stability : Metabolites degrade by ≤10% at room temperature over 30 days; store at -20°C for long-term stability .

Advanced: How does the ethoxycarbonyl moiety influence metabolic stability compared to other esters?

Answer:

-

Lipophilicity : Ethoxycarbonyl increases logP by ~0.5–1.0 compared to methoxy analogs, enhancing membrane permeability but potentially reducing aqueous solubility .

-

Esterase susceptibility : In vitro assays with liver microsomes show ethoxy esters hydrolyze 20–30% slower than methoxy derivatives due to steric hindrance .

-

Comparative data :

Ester Group Hydrolysis Rate (nmol/min/mg protein) Ethoxy 0.15 ± 0.03 Methoxy 0.22 ± 0.05

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage : -20°C in amber vials under argon to prevent hydrolysis. Stability data for analogs show <2% degradation over 6 months under these conditions .

- Handling : Use anhydrous solvents (e.g., dry THF) during synthesis to avoid ester hydrolysis. Conduct reactions under nitrogen/argon atmosphere .

Advanced: What molecular modeling approaches predict interactions between this compound and target enzymes?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Glue predicts binding poses in enzyme active sites. For example, hydrophobic interactions dominate with the dimethylbutanoic acid moiety, while the ethoxycarbonyl group participates in hydrogen bonding .

- MD simulations : GROMACS simulations (50 ns, CHARMM36 force field) assess stability of ligand-enzyme complexes. Compute binding free energy with MM-PBSA (ΔG ~-8 to -10 kcal/mol for high-affinity interactions) .

Basic: Which spectroscopic techniques distinguish stereoisomers of this compound?

Answer:

- Chiral HPLC : Use Chiralpak® IG-3 columns (hexane:isopropanol = 90:10, 1.0 mL/min) to resolve enantiomers (retention time difference ≥2 min) .

- Circular dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-computed spectra to assign absolute configuration .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Standardize assays : Adopt uniform cell lines (e.g., HEK293 for enzyme inhibition) and serum-free media to reduce variability .

- Meta-analysis : Pool data from multiple studies (e.g., synthetic cannabinoid metabolite analyses) to identify trends (e.g., IC50 ranges for enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.